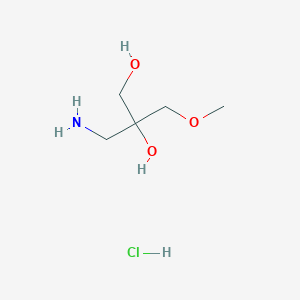

2-(Aminomethyl)-3-methoxypropane-1,2-diol;hydrochloride

Description

2-(Aminomethyl)-3-methoxypropane-1,2-diol;hydrochloride is a synthetic organic compound featuring a propane-1,2-diol backbone substituted with a methoxy group at position 3 and an aminomethyl group at position 2, forming a hydrochloride salt.

Properties

IUPAC Name |

2-(aminomethyl)-3-methoxypropane-1,2-diol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO3.ClH/c1-9-4-5(8,2-6)3-7;/h7-8H,2-4,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTKCXTZFGPBSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CN)(CO)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3-methoxypropane-1,2-diol;hydrochloride typically involves the reaction of 3-methoxypropane-1,2-diol with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate aminomethyl derivative, which is then converted to the hydrochloride salt by the addition of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-3-methoxypropane-1,2-diol;hydrochloride can undergo various chemical reactions, including:

Oxidation: The diol groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The aminomethyl group can be reduced to form primary amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Buffering Agent in Biochemical Assays

Tris hydrochloride is primarily utilized as a buffering agent in biochemical assays due to its ability to maintain a stable pH environment. It is particularly effective in the following applications:

- Molecular Biology Techniques : Tris is commonly used in the preparation of buffers for DNA and RNA extraction, gel electrophoresis, and enzyme assays.

| Application | Buffer Composition | pH Range |

|---|---|---|

| DNA Extraction | Tris-HCl, EDTA | 7.5 - 8.0 |

| Gel Electrophoresis | Tris-Acetate-EDTA (TAE) | 8.0 |

| PCR | Tris-HCl, KCl | 8.3 |

Role in Protein Stabilization

Tris hydrochloride plays a crucial role in stabilizing proteins during purification processes and enzymatic reactions. Its ability to maintain pH and ionic strength is vital for preserving protein structure and function.

- Protein Purification : Often used in affinity chromatography to elute proteins without denaturing them.

Applications in Drug Formulation

In pharmaceutical research, Tris hydrochloride is utilized for its buffering capacity, which helps to stabilize drug formulations and enhance solubility.

- Antiviral Agents : Research has indicated that derivatives of Tris can improve the absorption and efficacy of antiviral compounds.

Case Study 1: Anticancer Research

A study investigating the effects of Tris hydrochloride on cancer cell lines demonstrated that it provides an optimal environment for maintaining cell viability during treatment with chemotherapeutic agents. The results indicated enhanced drug efficacy when used in conjunction with specific anticancer drugs.

Case Study 2: Enzyme Activity Assays

Tris hydrochloride has been shown to effectively maintain enzyme activity during assays. For instance, a study on lactate dehydrogenase demonstrated that using Tris as a buffer resulted in consistent enzyme activity over time compared to other buffers.

| Enzyme | Buffer Used | Activity (U/mL) |

|---|---|---|

| Lactate Dehydrogenase | Tris-HCl | 120 |

| Phosphate Buffered Saline | PBS | 90 |

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-3-methoxypropane-1,2-diol;hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, potentially modulating their activity. The methoxy and diol groups may also play a role in its biological activity by influencing its solubility and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(Aminomethyl)-3-methoxypropane-1,2-diol;hydrochloride with structurally or functionally related compounds, supported by data from the evidence:

Key Observations:

Structural Variations: The target compound combines aminomethyl and methoxy groups on a diol backbone, distinguishing it from simpler analogs like 3-Aminopropane-1,2-diol (lacks methoxy) or 3-Methoxypropane-1,2-diol (lacks aminomethyl) . Aryl-substituted analogs (e.g., compound 10 in ) demonstrate the versatility of propane-1,2-diol scaffolds in natural product chemistry but lack the charged ammonium group .

Physicochemical Properties :

- The hydrochloride salt enhances solubility in polar solvents, a critical factor for bioavailability in drug development .

- 3-Methoxypropane-1,2-diol is neutral and volatile, making it suitable for GC-MS analysis in wine quality control .

Applications: Pharmaceutical Potential: The aminomethyl group in the target compound suggests utility as a building block for norepinephrine/serotonin reuptake inhibitors (e.g., Milnacipran HCl shares structural motifs) . Agrochemical Relevance: Analogous compounds with fluorine or aryl substitutions (e.g., 3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide HCl) highlight applications in agrochemical R&D .

Hazards: 3-Aminopropane-1,2-diol is classified as a skin irritant, emphasizing the need for careful handling of amine-containing diols . The hydrochloride form may mitigate volatility but introduces corrosivity.

Research Findings and Data

Analytical Methods:

Biological Activity

2-(Aminomethyl)-3-methoxypropane-1,2-diol; hydrochloride, also known as Tris (or Tris-HCl), is a widely used buffering agent in biological and biochemical applications. Its unique properties make it essential in various laboratory protocols, particularly in molecular biology. This article explores its biological activity, including its buffering capacity, toxicity, and applications in research.

- Chemical Formula : C4H11ClN2O3

- Molecular Weight : 157.60 g/mol

- Appearance : White crystalline powder

- pH Range : 3.5 - 5.5 (at 0.1 mol/L concentration)

Buffering Capacity

Tris is primarily used as a buffering agent in biological systems to maintain a stable pH environment. Its buffering capacity is optimal around pH 7.0, making it ideal for biological reactions that require neutral pH conditions.

Enzymatic Activity

Research has confirmed that Tris can influence the activity of various enzymes. For instance, it has been shown to stabilize the activity of DNase and RNase, which are critical for nucleic acid manipulation in molecular biology . The compound's ability to maintain pH stability ensures that enzymatic reactions proceed efficiently.

Toxicity and Safety Profile

Tris has been evaluated for its toxicity in various studies. It is generally considered safe at concentrations commonly used in laboratory settings:

- Intravenous (IV) Infusion Studies : In studies involving IV infusion of Tris at doses up to 500 mg/kg/day, no significant adverse effects were observed in healthy subjects. However, some liver histopathological changes were noted at higher concentrations .

- Oral Toxicity : Ingestion studies indicated that rats could tolerate doses up to 3200 ppm without severe adverse effects. Most common observations included transient decreases in respiratory rate and increased urine output .

Clinical Applications

Tris is utilized in various clinical settings, particularly as a buffer in pharmaceuticals like Keterolac®, an anti-inflammatory drug. Clinical trials have shown that patients treated with Keterolac did not experience significant long-term side effects directly attributed to Tris .

Cryopreservation Studies

In cryobiology, Tris has been studied as a cryoprotective agent for mononuclear cells. Research indicates that its lipophilic nature aids in preserving cell viability during freezing and thawing processes .

Comparative Analysis of Biological Activity

| Property | Tris (2-(Aminomethyl)-3-methoxypropane-1,2-diol; hydrochloride) | Other Common Buffers (e.g., PBS) |

|---|---|---|

| Optimal pH | 7.0 | 7.2 - 7.4 |

| Enzyme Stability | High | Moderate |

| Toxicity Level | Low | Low |

| Cryoprotective Ability | Yes | Limited |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.